molecular formula C15H20N2O2 B250078 N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide

N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide

货号 B250078
分子量: 260.33 g/mol
InChI 键: YRRBWEFVDYWLJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

作用机制

BAY 43-9006 exerts its therapeutic effects through the inhibition of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, BAY 43-9006 disrupts signaling pathways involved in cell proliferation, angiogenesis, and tumor growth. This ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BAY 43-9006 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that BAY 43-9006 suppresses tumor growth and angiogenesis in animal models of cancer. BAY 43-9006 has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.

实验室实验的优点和局限性

BAY 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, BAY 43-9006 also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experimental settings.

未来方向

There are several future directions for the study of BAY 43-9006. One area of research is the development of more potent and selective inhibitors of Raf-1 and B-Raf. Another area of research is the investigation of the combination of BAY 43-9006 with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of BAY 43-9006 in the treatment of other diseases, such as viral infections and autoimmune disorders, warrants further investigation.

合成方法

BAY 43-9006 can be synthesized through a multi-step process involving the reaction of tert-butylamine with 2-chloro-5-nitrobenzoic acid followed by the reduction of the nitro group and subsequent coupling with cyclopropylcarbonyl chloride. The resulting product is then purified through column chromatography to obtain BAY 43-9006 in its pure form.

科学研究应用

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections.

属性

分子式

C15H20N2O2

分子量

260.33 g/mol

IUPAC 名称

N-tert-butyl-2-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-4-5-7-12(11)16-13(18)10-8-9-10/h4-7,10H,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChI 键

YRRBWEFVDYWLJE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC2

规范 SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。